molecular formula C25H26N2O3 B4648445 N'-{3-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-methylbenzohydrazide

N'-{3-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-methylbenzohydrazide

Cat. No. B4648445
M. Wt: 402.5 g/mol
InChI Key: JBQGWFXTMYHZMJ-WGOQTCKBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-{3-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-methylbenzohydrazide, also known as EMBO, is a synthetic compound that has attracted significant attention in scientific research. EMBO is a hydrazide derivative that has been synthesized through a series of chemical reactions.

Mechanism of Action

The mechanism of action of N'-{3-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-methylbenzohydrazide is not fully understood. However, studies have shown that N'-{3-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-methylbenzohydrazide can induce apoptosis in cancer cells by activating the caspase pathway. N'-{3-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-methylbenzohydrazide has also been shown to inhibit the aggregation of amyloid beta peptides by binding to the peptide and preventing it from forming fibrils.
Biochemical and Physiological Effects:
N'-{3-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-methylbenzohydrazide has been shown to have a number of biochemical and physiological effects. Studies have shown that N'-{3-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-methylbenzohydrazide can induce apoptosis in cancer cells, inhibit the aggregation of amyloid beta peptides, and reduce inflammation. N'-{3-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-methylbenzohydrazide has also been shown to have antioxidant properties and can scavenge free radicals.

Advantages and Limitations for Lab Experiments

N'-{3-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-methylbenzohydrazide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. N'-{3-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-methylbenzohydrazide is also stable and can be stored for long periods of time. However, one limitation of N'-{3-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-methylbenzohydrazide is that it is a relatively new compound, and its full range of biological activities is not yet fully understood.

Future Directions

There are several future directions for research on N'-{3-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-methylbenzohydrazide. One area of research is to further investigate the anti-cancer properties of N'-{3-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-methylbenzohydrazide and to determine its potential as a cancer treatment. Another area of research is to investigate the potential use of N'-{3-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-methylbenzohydrazide in the treatment of Alzheimer's disease. Further research is also needed to fully understand the mechanism of action of N'-{3-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-methylbenzohydrazide and to identify other potential therapeutic applications.

Scientific Research Applications

N'-{3-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-methylbenzohydrazide has been extensively studied for its potential applications in scientific research. One of the key areas of research is in the field of cancer treatment. Studies have shown that N'-{3-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-methylbenzohydrazide has potent anti-cancer properties and can induce apoptosis in cancer cells. N'-{3-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-methylbenzohydrazide has also been studied for its potential use in the treatment of Alzheimer's disease. Studies have shown that N'-{3-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-methylbenzohydrazide can inhibit the aggregation of amyloid beta peptides, which are known to play a role in the development of Alzheimer's disease.

properties

IUPAC Name

N-[(E)-[3-ethoxy-4-[(2-methylphenyl)methoxy]phenyl]methylideneamino]-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O3/c1-4-29-24-15-20(16-26-27-25(28)21-11-7-8-18(2)14-21)12-13-23(24)30-17-22-10-6-5-9-19(22)3/h5-16H,4,17H2,1-3H3,(H,27,28)/b26-16+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQGWFXTMYHZMJ-WGOQTCKBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC(=C2)C)OCC3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC(=C2)C)OCC3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-{3-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-methylbenzohydrazide
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N'-{3-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-methylbenzohydrazide
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N'-{3-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-methylbenzohydrazide

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